molecular formula C11H22N2O2 B1276795 (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 239483-09-1

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1276795
CAS No.: 239483-09-1
M. Wt: 214.3 g/mol
InChI Key: VCYKQOGWPICUKV-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is an organic compound with the chemical formula C12H23NO3. It is a white to yellowish solid with a special amino acid structure. This compound is soluble in polar organic solvents such as ethanol and dimethylformamide, but insoluble in water. It has a melting point of about 72-76 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly used method to prepare (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate involves the reaction of (S)-2-(aminoethyl)-1-pyrrolidine with N-Boc-aminoethanol. This reaction is typically carried out under an inert atmosphere with an appropriate amount of base catalyst. After the reaction is complete, the product is purified by crystallization or column chromatography .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an important intermediate in organic synthesis, particularly in the synthesis of various drugs, pharmaceutical intermediates, chiral ligands, and catalysts.

    Biology: It is used in the study of amino acid derivatives and their biological activities.

    Medicine: This compound is involved in the development of new therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Aminoethyl)-1-Boc-pyrrolidine
  • (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
  • 2-Ethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is unique due to its specific amino acid structure and its ability to participate in a wide range of chemical reactions. Its solubility in polar organic solvents and its stability under various conditions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKQOGWPICUKV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426857
Record name tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239483-09-1
Record name tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
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